N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea
CAS No.: 72620-48-5
Cat. No.: VC7749757
Molecular Formula: C6H10N4S
Molecular Weight: 170.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72620-48-5 |
|---|---|
| Molecular Formula | C6H10N4S |
| Molecular Weight | 170.23 |
| IUPAC Name | (2,5-dimethylpyrazol-3-yl)thiourea |
| Standard InChI | InChI=1S/C6H10N4S/c1-4-3-5(8-6(7)11)10(2)9-4/h3H,1-2H3,(H3,7,8,11) |
| Standard InChI Key | DPCYWXJDYRBQRE-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=S)N)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-(1,3-Dimethyl-1H-pyrazol-5-yl)thiourea consists of a five-membered pyrazole ring with methyl substituents at the 1- and 3-positions and a thiourea group (-NH-CS-NH2) at the 5-position. The thiourea moiety enhances hydrogen-bonding capacity, influencing solubility and target binding . X-ray crystallography of analogous compounds reveals planar configurations, with bond lengths and angles consistent with delocalized π-electron systems .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀N₄S | |
| Molecular Weight | 170.24 g/mol | |
| logP | 1.45 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Polar Surface Area | 78.5 Ų |
Synthesis and Structural Elucidation
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Pyrazole Formation: 1,3-Dimethyl-1H-pyrazol-5-amine is prepared by cyclizing acetylacetone with methylhydrazine in acetic acid .
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Thiourea Conjugation: The amine reacts with thiophosgene (CSCl₂) in anhydrous dichloromethane, yielding N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea after purification by recrystallization .
Optimization Insights:
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Solvent Choice: Dichloromethane minimizes side reactions compared to polar solvents .
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Temperature Control: Reactions conducted at 0–5°C improve thiourea yield by reducing decomposition .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 2.21 (s, 3H, N-CH₃), δ 2.45 (s, 3H, C-CH₃), δ 6.12 (s, 1H, pyrazole-H), and δ 8.05 (broad, 2H, -NH₂) .
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IR Spectroscopy: Stretching vibrations at 3250 cm⁻¹ (N-H), 1590 cm⁻¹ (C=S), and 1510 cm⁻¹ (C-N) .
Pharmacological Activities
Analgesic and Anti-Inflammatory Effects
In rodent models, N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea derivatives reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac . Mechanistic studies attribute this activity to cyclooxygenase-2 (COX-2) inhibition and suppression of prostaglandin E₂ synthesis .
Table 2: Biological Activity Data
| Activity | Model | Efficacy (vs. Control) | Mechanism |
|---|---|---|---|
| Analgesic | Hot-plate test | 45% latency increase | Opioid receptor modulation |
| Anti-inflammatory | Carrageenan edema | 62% reduction | COX-2 inhibition |
| Antihypertensive | SHR model | 28 mmHg reduction | NO/cGMP activation |
Structure-Activity Relationships (SAR)
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Methyl Substitutions: The 1,3-dimethyl configuration enhances metabolic stability by shielding the pyrazole ring from oxidative degradation .
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Thiourea Modifications: Replacement of the thiourea group with urea (-NH-CO-NH₂) reduces antihypertensive efficacy by 70%, underscoring the critical role of the sulfur atom in target binding .
Industrial and Regulatory Considerations
Scalability Challenges
Large-scale synthesis requires optimizing thiophosgene handling due to its toxicity. Recent advances employ solid-supported reagents to improve safety profiles .
Regulatory Status
As of 2025, N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea remains in preclinical development. Toxicity studies indicate a median lethal dose (LD₅₀) of 420 mg/kg in rats, necessitating further safety profiling .
Future Directions
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Target Identification: Proteomic studies are needed to elucidate molecular targets beyond NO signaling.
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Derivative Libraries: Synthesizing analogs with varied alkyl substituents could enhance potency and selectivity.
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Formulation Strategies: Nanoencapsulation may improve bioavailability, addressing solubility limitations .
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